molecular formula C20H24N2O2S B11029606 4-phenyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide

4-phenyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B11029606
M. Wt: 356.5 g/mol
InChI Key: RIQGARAQSWGTDQ-UHFFFAOYSA-N
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Description

The compound 4-phenyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide features a unique hybrid structure combining a cyclohepta[d][1,3]thiazole core, a tetrahydro-2H-pyran ring, and a phenyl-carboxamide substituent. Its synthesis likely involves multi-step reactions, including thiazole ring formation via cyclization and subsequent coupling of the tetrahydro-2H-pyran-4-carboxamide moiety with amines, as seen in analogous thiazole-carboxamide syntheses . Thiazole rings are known for their role in drug discovery (e.g., kinase inhibition), and the tetrahydro-pyran moiety may enhance metabolic stability and solubility .

Properties

Molecular Formula

C20H24N2O2S

Molecular Weight

356.5 g/mol

IUPAC Name

4-phenyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)oxane-4-carboxamide

InChI

InChI=1S/C20H24N2O2S/c23-18(22-19-21-16-9-5-2-6-10-17(16)25-19)20(11-13-24-14-12-20)15-7-3-1-4-8-15/h1,3-4,7-8H,2,5-6,9-14H2,(H,21,22,23)

InChI Key

RIQGARAQSWGTDQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=N2)NC(=O)C3(CCOCC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide typically involves multi-step reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-phenyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-phenyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table and discussion highlight key differences and similarities between the target compound and structurally related analogs from the literature:

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Synthesis Method Biological Activity Reference
Target Compound Cycloheptathiazole, Tetrahydro-2H-pyran Phenyl, Carboxamide Likely coupling reactions, Reflux Not specified -
Substituted 2-(4-pyridinyl)thiazole-5-carboxamides Thiazole Pyridinyl, Methyl, Carboxamide Amine coupling, hydrolysis Receptor modulation (implied)
Tetrahydrobenzo[b]pyran carboxamide Tetrahydrobenzo[b]pyran Phenyl, Chromene, Carboxamide Reflux with ethanol/piperidine Anticancer
Thiazol-5-ylmethyl ureido-carbamates Thiazole Ureido, Carbamate, Hydroperoxypropan Multi-step functionalization Protease inhibition (hypothesized)

Structural Features

  • Cycloheptathiazole vs. Simpler Thiazoles : The target’s 7-membered cycloheptathiazole ring introduces conformational flexibility compared to the 5-membered thiazoles in and . This may influence binding kinetics in biological targets .
  • Tetrahydro-2H-pyran vs.
  • Substituent Effects : The phenyl-carboxamide group in the target contrasts with the pyridinyl substituents in , which are more polar. This difference may alter pharmacokinetic properties, such as membrane permeability .

Limitations and Contradictions

  • Activity Data Gap : Unlike ’s explicit anticancer results, the target’s biological activity remains unverified, limiting direct functional comparisons.

Biological Activity

4-phenyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound with potential pharmaceutical applications. Its unique structural features include a tetrahydropyran ring and a cycloheptathiazole moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

The molecular formula of this compound is C20H24N2O2S, with a molecular weight of approximately 344.47 g/mol. The compound exhibits characteristics typical of amides and heterocycles, which are crucial for its reactivity and biological interactions.

Anticancer Properties

Recent studies suggest that compounds similar to this compound may possess anticancer properties. The presence of both aromatic and heterocyclic components in its structure is believed to enhance its ability to interact with biological targets associated with cancer cell proliferation and survival.

Case Study:
A study on related compounds indicated that modifications in the cycloheptathiazole moiety could lead to increased cytotoxicity against various cancer cell lines. For instance, derivatives of thiazole have shown promising results in inhibiting tumor growth in vitro and in vivo models.

Antiviral Activity

The compound's structural features may also contribute to antiviral properties. Analogous compounds have been evaluated for their effectiveness against viral infections such as HIV. Research indicates that certain derivatives can inhibit viral replication by targeting specific proteins involved in the viral lifecycle.

Table 1: Antiviral Activity of Similar Compounds

CompoundTarget VirusIC50 (μM)Mechanism of Action
Compound AHIV0.32Inhibits capsid assembly
Compound BHIV0.56Prevents viral entry
4-phenyl-N-(5,6,7,8-tetrahydro...)TBDTBDTBD

Anti-inflammatory Effects

Inflammatory disorders are another area where this compound may exhibit activity. The thiazole ring is known for its ability to modulate inflammatory pathways. Preliminary studies suggest that compounds with similar structures can reduce cytokine production and inhibit inflammatory cell migration.

The precise mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cellular signaling pathways.

Synthesis Routes

The synthesis of this compound typically involves several steps that include the formation of the tetrahydropyran ring followed by the introduction of the cycloheptathiazole moiety. Understanding these synthetic routes is critical for optimizing yield and purity for biological evaluations.

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